molecular formula C6H9FO B12281245 3-Fluorocyclohexanone

3-Fluorocyclohexanone

Cat. No.: B12281245
M. Wt: 116.13 g/mol
InChI Key: XFUAVINKFKZOEF-UHFFFAOYSA-N
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Description

3-Fluorocyclohexanone is an organofluorine compound with the molecular formula C6H9FO It is a derivative of cyclohexanone, where one hydrogen atom on the cyclohexane ring is replaced by a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorocyclohexanone can be synthesized through several methods. One common approach involves the fluorination of cyclohexanone using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction typically occurs under mild conditions and can be catalyzed by photocatalysts like decatungstate anion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of fluorinating agents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3-Fluorocyclohexanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making this compound a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 3-fluorocyclohexanone involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. For instance, the fluorine atom can participate in hyperconjugative interactions, stabilizing certain conformations and influencing the compound’s behavior in chemical and biological systems .

Comparison with Similar Compounds

    Fluorocyclohexane: A simpler fluorinated cyclohexane derivative without the carbonyl group.

    2-Fluorocyclohexanone: Another positional isomer with the fluorine atom at the second position.

    4-Fluorocyclohexanone: A positional isomer with the fluorine atom at the fourth position.

Uniqueness: 3-Fluorocyclohexanone is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The position of the fluorine atom can affect the compound’s conformational stability and its interactions with other molecules, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-fluorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUAVINKFKZOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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